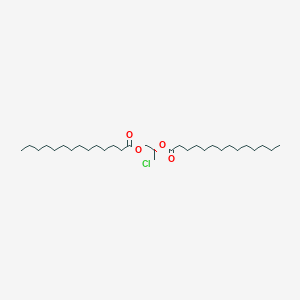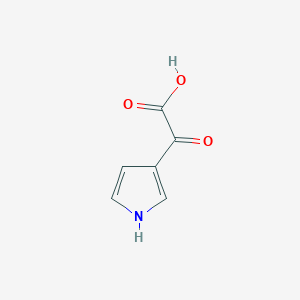
Daidzein Diglucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daidzein Diglucuronide is a metabolite of the isoflavone daidzein, which is primarily found in soybeans and other legumes. This compound is formed through the conjugation of daidzein with glucuronic acid, resulting in a diglucuronide structure. This compound is known for its potential health benefits, including its role in the prevention of hormone-dependent diseases such as breast cancer, prostate cancer, and osteoporosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein Diglucuronide typically involves the enzymatic hydrolysis of daidzin (the glycoside form of daidzein) followed by glucuronidation. One common method is the use of β-glucuronidase enzymes to hydrolyze daidzin into daidzein, which is then conjugated with glucuronic acid using UDP-glucuronosyltransferase enzymes . This process can be optimized using deep eutectic solvents to enhance enzyme activity and stability .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic reactions in bioreactors. The use of deep eutectic solvents and other green chemistry approaches can improve the efficiency and yield of the production process . The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
Daidzein Diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound back to its aglycone form, daidzein.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties compared to the parent compound .
科学研究应用
Daidzein Diglucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation and other phase II metabolic reactions.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate gene expression.
Medicine: Explored for its potential therapeutic effects in the prevention and treatment of hormone-dependent cancers, osteoporosis, and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
作用机制
Daidzein Diglucuronide exerts its effects through several molecular targets and pathways, including:
Estrogen Receptors: It can bind to estrogen receptors, modulating their activity and influencing gene expression.
Antioxidant Pathways: It activates antioxidant pathways, reducing oxidative stress and inflammation.
Cell Signaling: It influences various cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
相似化合物的比较
Similar Compounds
Genistein Diglucuronide: Another isoflavone metabolite with similar health benefits but different molecular targets.
Equol Diglucuronide: A metabolite of equol, which is derived from daidzein and has potent estrogenic activity.
Daidzein Monoglucuronide: A simpler glucuronide conjugate of daidzein with different pharmacokinetic properties
Uniqueness
Daidzein Diglucuronide is unique due to its dual glucuronide conjugation, which enhances its solubility and bioavailability compared to its monoglucuronide counterpart. This dual conjugation also influences its metabolic stability and biological activity, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
335591-27-0 |
|---|---|
分子式 |
C₂₇H₂₆O₁₆ |
分子量 |
606.49 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)
![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)




